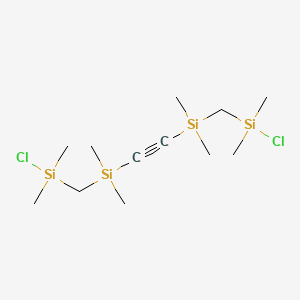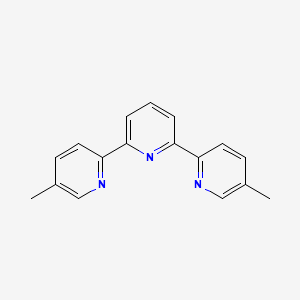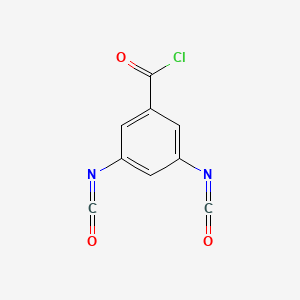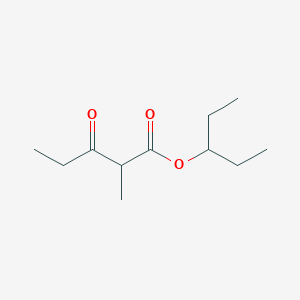
((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate is a complex organic molecule that features a combination of fluorinated pyrimidine and oxolane structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate typically involves multi-step organic synthesis. The process begins with the preparation of the fluorinated pyrimidine derivative, followed by the formation of the oxolane ring. The final step involves esterification with (Z)-octadec-9-enoic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the oxolane ring can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
Aplicaciones Científicas De Investigación
((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Comparación Con Compuestos Similares
((2R,3S,5R)-5-(5-Fluoro-2,4-dioxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl)methyl (Z)-octadec-9-enoate: can be compared with similar compounds such as:
Fluorouracil: Another fluorinated pyrimidine used in cancer treatment.
Zidovudine: An antiviral compound with a similar nucleoside structure.
Oxaliplatin: A chemotherapeutic agent with a different mechanism but similar applications.
These comparisons highlight the unique structural features and potential advantages of This compound in various scientific and medical contexts.
Propiedades
| 141482-25-9 | |
Fórmula molecular |
C27H43FN2O6 |
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C27H43FN2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(32)35-20-23-22(31)18-24(36-23)30-19-21(28)26(33)29-27(30)34/h9-10,19,22-24,31H,2-8,11-18,20H2,1H3,(H,29,33,34)/b10-9-/t22-,23+,24+/m0/s1 |
Clave InChI |
NCYRTSBOEFPFST-YHQCHXGDSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)F)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


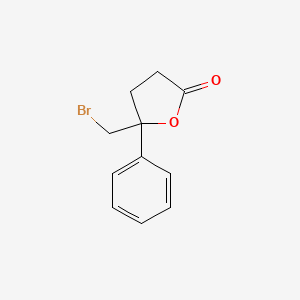
![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)
![4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione](/img/structure/B14264727.png)
